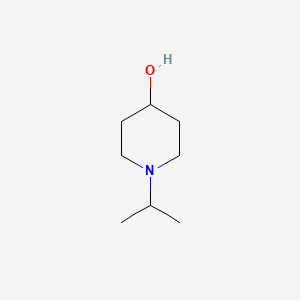

1-Isopropylpiperidin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRXHHMTKCJKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204236 | |

| Record name | 1-Isopropylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5570-78-5 | |

| Record name | 1-Isopropylpiperidin-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5570-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isopropylpiperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005570785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isopropylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Isopropylpiperidin-4-ol (CAS No: 5570-78-5). The information presented herein is intended to support research, development, and application activities involving this piperidine derivative. This document compiles available data on its chemical structure, physical characteristics, and provides detailed, plausible experimental protocols for its synthesis and characterization.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a piperidine ring N-substituted with an isopropyl group and a hydroxyl group at the 4-position.[1] Its molecular structure imparts specific properties relevant to its use as a chemical intermediate and building block in medicinal chemistry.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | PubChem[1] |

| Molecular Weight | 143.23 g/mol | PubChem[1] |

| CAS Number | 5570-78-5 | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 0.9 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 23.5 Ų | PubChem (Computed)[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Not available |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of chemical compounds. While a specific, peer-reviewed protocol for the synthesis of this compound is not prominently available, a plausible and robust method can be derived from established organic chemistry principles, namely reductive amination.

Synthesis of this compound via Reductive Amination

A common and effective method for the synthesis of N-alkylated piperidines is the reductive amination of a piperidone precursor.[2][3][4] This approach involves the reaction of 4-hydroxypiperidine with acetone in the presence of a reducing agent.

Reaction Scheme:

References

An In-depth Technical Guide to 1-Isopropylpiperidin-4-ol (CAS 5570-78-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Isopropylpiperidin-4-ol, a key building block in medicinal chemistry. This document consolidates its physicochemical properties, synthesis, reactivity, and known biological significance, presenting the information in a structured format for easy reference by researchers and drug development professionals.

Physicochemical Properties

This compound is a piperidine derivative characterized by an isopropyl group attached to the nitrogen atom and a hydroxyl group at the 4-position of the piperidine ring.[1] Its structure contributes to its basic nature and polarity, influencing its solubility and reactivity.

| Property | Value | Source(s) |

| CAS Number | 5570-78-5 | [2] |

| Molecular Formula | C₈H₁₇NO | [2] |

| Molecular Weight | 143.23 g/mol | [2] |

| IUPAC Name | 1-propan-2-ylpiperidin-4-ol | [2] |

| Synonyms | 1-(1-Methylethyl)-4-piperidinol, N-Isopropyl-4-hydroxypiperidine | [2] |

| Appearance | Solid, Amorphous | [1] |

| Boiling Point | 227 °C | |

| Density | 0.976 g/cm³ | |

| Solubility | Due to its polar hydroxyl group and the basic nitrogen atom, this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Its solubility in water is likely moderate, and it is expected to have limited solubility in nonpolar solvents like hexane. |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | m | 1H | CH-OH |

| ~2.7 - 2.9 | m | 1H | CH-(CH₃)₂ |

| ~2.5 - 2.7 | m | 2H | Piperidine H (axial, adjacent to N) |

| ~2.1 - 2.3 | m | 2H | Piperidine H (equatorial, adjacent to N) |

| ~1.7 - 1.9 | m | 2H | Piperidine H (axial, adjacent to C-OH) |

| ~1.4 - 1.6 | m | 2H | Piperidine H (equatorial, adjacent to C-OH) |

| ~1.0 - 1.1 | d | 6H | (CH₃)₂-CH |

| Broad singlet | s | 1H | OH |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

| Chemical Shift (ppm) | Assignment |

| ~67 - 70 | C-OH |

| ~52 - 55 | CH-(CH₃)₂ |

| ~48 - 51 | C (adjacent to N) |

| ~33 - 36 | C (adjacent to C-OH) |

| ~18 - 20 | (CH₃)₂-CH |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3600 - 3200 (broad) | O-H stretch (hydroxyl group) |

| 2970 - 2850 | C-H stretch (aliphatic) |

| 1100 - 1000 | C-O stretch (secondary alcohol) |

| 1200 - 1100 | C-N stretch (tertiary amine) |

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 143. Common fragmentation patterns for piperidine derivatives would involve alpha-cleavage adjacent to the nitrogen atom and loss of the isopropyl group.

Synthesis and Purification

A common and efficient method for the synthesis of this compound is through the reductive amination of 4-piperidone with acetone, followed by reduction of the resulting enamine or iminium ion, or by direct N-alkylation of 4-hydroxypiperidine. A likely laboratory-scale synthesis involves the reduction of the corresponding ketone, 1-isopropyl-4-piperidone.

Experimental Protocol: Reduction of 1-Isopropyl-4-piperidone

This protocol is a general procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride.

Materials:

-

1-Isopropyl-4-piperidone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-isopropyl-4-piperidone in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in slight molar excess relative to the ketone.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Reactivity and Stability

This compound contains two reactive functional groups: a secondary alcohol and a tertiary amine.

-

Secondary Alcohol: The hydroxyl group can undergo typical alcohol reactions such as oxidation to a ketone (1-isopropyl-4-piperidone), esterification with carboxylic acids or acid chlorides, and etherification.

-

Tertiary Amine: The nitrogen atom is basic and nucleophilic. It can be protonated by acids to form ammonium salts. As a tertiary amine, it is generally stable to oxidation under mild conditions.

-

Stability: The compound is expected to be stable under normal laboratory conditions. Piperidine derivatives can undergo thermal degradation at elevated temperatures.

Biological Activity and Applications

This compound is a valuable intermediate in the synthesis of various biologically active compounds, particularly in the fields of antiviral and epigenetic drug discovery.

Role as a CCR5 Antagonist Intermediate

This compound and its derivatives are utilized in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a co-receptor for HIV-1 entry into host cells, making its antagonists a key target for anti-HIV therapies. The piperidine moiety of this compound often serves as a central scaffold in the design of these antagonists.

Signaling Pathway Involving CCR5 in HIV-1 Entry

Caption: HIV-1 entry pathway and the inhibitory action of CCR5 antagonists.

Intermediate in the Synthesis of EHMT1/2 Inhibitors

This compound is also a precursor in the synthesis of inhibitors for euchromatic histone-lysine N-methyltransferase 1 (EHMT1) and 2 (EHMT2, also known as G9a).[3][4] These enzymes play a crucial role in gene silencing through the methylation of histone H3 at lysine 9 (H3K9). Dysregulation of EHMT1/2 is implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.

Simplified Workflow for EHMT1/2 Inhibitor Synthesis

Caption: General synthetic workflow for EHMT1/2 inhibitors utilizing this compound.

Experimental Protocols

CCR5 Radioligand Binding Assay (General Protocol)

This is a generalized protocol to assess the binding affinity of a compound to the CCR5 receptor.[1][5]

Materials:

-

Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells)

-

Radioligand (e.g., ¹²⁵I-MIP-1α or ³H-Maraviroc)

-

Test compound (e.g., a derivative of this compound)

-

Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., assay buffer with 500 mM NaCl)

-

96-well filter plates

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, cell membranes, radioligand, and the test compound dilutions. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled CCR5 ligand.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding by rapid filtration through the filter plate, followed by washing with cold wash buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.

Assay Workflow

Caption: Workflow for a CCR5 radioligand binding assay.

In Vitro EHMT1/2 Inhibition Assay (General Protocol)

This is a generalized protocol to measure the inhibitory activity of a compound against EHMT1/2 enzymes.[3][6]

Materials:

-

Recombinant human EHMT1 or EHMT2 enzyme

-

Histone H3 peptide substrate (e.g., biotinylated H3K9)

-

S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Streptavidin-coated plates or beads

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube or well, combine the assay buffer, EHMT enzyme, histone H3 substrate, and the test compound dilutions.

-

Pre-incubate to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate at a controlled temperature (e.g., 30 °C) for a specific time.

-

Stop the reaction (e.g., by adding a high concentration of unlabeled SAM or by spotting onto phosphocellulose paper).

-

Capture the biotinylated histone substrate on a streptavidin-coated plate or with beads.

-

Wash away the unincorporated [³H]-SAM.

-

Add scintillation cocktail and measure the incorporated radioactivity.

-

Calculate the percent inhibition and determine the IC₅₀ value.

Assay Workflow

Caption: Workflow for an in vitro EHMT1/2 inhibition assay.

Safety Information

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified professionals and does not constitute a warranty of the accuracy or completeness of the information. Users should independently verify all information and protocols before use.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H17NO | CID 79681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EHMT1 and EHMT2 inhibition induces fetal hemoglobin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

Spectral Data for 1-Isopropylpiperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Isopropylpiperidin-4-ol. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of experimental data for closely related compounds and predicted spectral values to offer a robust analytical profile. This guide is intended to support research, development, and quality control activities where the characterization of this compound is essential.

Spectral Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The NMR and MS data are primarily based on predictions and analysis of structurally similar compounds, while the IR data is interpreted from characteristic functional group absorptions and data from analogous piperidine structures.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | m | 1H | CH-OH |

| ~2.8 - 3.0 | m | 1H | CH-(CH₃)₂ |

| ~2.6 - 2.8 | m | 2H | Piperidine-H (axial, C2/C6) |

| ~2.2 - 2.4 | m | 2H | Piperidine-H (equatorial, C2/C6) |

| ~1.8 - 2.0 | m | 2H | Piperidine-H (axial, C3/C5) |

| ~1.4 - 1.6 | m | 2H | Piperidine-H (equatorial, C3/C5) |

| ~1.0 | d | 6H | CH-(CH₃)₂ |

¹³C NMR (Experimental and Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~67.0 | C4 (CH-OH) |

| ~55.0 | CH-(CH₃)₂ |

| ~50.0 | C2/C6 |

| ~35.0 | C3/C5 |

| ~18.0 | CH-(CH₃)₂ |

Note: Experimental ¹³C NMR data for this compound in H₂O shows peaks at approximately these positions. Predicted values are used for assignment clarity.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2970 - 2850 | Strong | C-H stretch (aliphatic) |

| 1470 - 1440 | Medium | C-H bend (CH₂, CH₃) |

| 1100 - 1000 | Strong | C-O stretch (secondary alcohol) |

| 1200 - 1150 | Medium | C-N stretch (aliphatic amine) |

Table 3: Mass Spectrometry (MS) Data (Predicted)

| m/z | Ion |

| 144.1383 | [M+H]⁺ |

| 166.1202 | [M+Na]⁺ |

| 126.1283 | [M+H-H₂O]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound, based on standard laboratory practices for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is between 4 and 5 cm.

-

Cap the NMR tube securely.

Instrumentation and Acquisition:

-

The NMR spectra are acquired on a 400 or 500 MHz spectrometer.

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse program (e.g., zg30) is used with a 30° pulse angle, an acquisition time of approximately 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are co-added.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used with a 30° pulse angle. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is commonly used, and 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

Instrumentation and Acquisition:

-

The mass spectrum is acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically in positive ion mode.

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum signal intensity for the ion of interest.

-

The mass spectrum is scanned over a relevant m/z range (e.g., 50-500 amu).

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and a plausible mass fragmentation pattern for this compound.

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide on the Solubility of 1-Isopropylpiperidin-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylpiperidin-4-ol is a heterocyclic compound featuring a piperidine ring, a hydroxyl group at the 4-position, and an isopropyl group attached to the nitrogen atom.[1][2] The presence of both a polar hydroxyl group, capable of acting as a hydrogen bond donor and acceptor, and a basic nitrogen atom suggests a degree of polarity.[2] Conversely, the isopropyl group and the cyclohexane-like piperidine backbone contribute to its nonpolar character. This amphiphilic nature dictates its solubility in various organic solvents, a critical parameter for its application in organic synthesis, medicinal chemistry, and pharmaceutical formulation. Understanding the solubility of this compound is essential for reaction condition optimization, purification, and the development of suitable drug delivery systems.

Predicted Qualitative Solubility Profile

In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like". The solubility of piperidine and its derivatives is influenced by their ability to form hydrogen bonds and their overall polarity.[3][4] Piperidine itself is highly soluble in water and a variety of organic solvents like alcohols and chloroform, but has limited solubility in nonpolar solvents such as hexane.[3] The structural features of this compound—the polar hydroxyl group and the moderately nonpolar isopropyl-piperidine scaffold—suggest a nuanced solubility profile.

The following table summarizes the predicted qualitative solubility of this compound in common classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The hydroxyl group of this compound can form strong hydrogen bonds with protic solvents. The nitrogen atom can also act as a hydrogen bond acceptor.[5][6] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | High | Favorable dipole-dipole interactions are expected between the polar functionalities of the solute and these solvents.[5] |

| Chlorinated | Dichloromethane, Chloroform | High | Similar piperidine structures exhibit good miscibility in halogenated solvents.[3][5] |

| Aromatic | Toluene, Benzene | Moderate to High | The aliphatic and moderately nonpolar structure of the isopropyl-piperidine ring suggests good compatibility with aromatic solvents.[5] |

| Nonpolar | Hexane, Heptane | Low to Moderate | The presence of the polar hydroxyl group is expected to limit solubility in highly nonpolar, aliphatic solvents. However, the lipophilicity is greater than that of unsubstituted piperidine.[3][5] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the equilibrium shake-flask method is recommended as the gold standard.[7] The following is a generalized protocol for determining the solubility of this compound in an organic solvent at a specified temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or magnetic stirrer

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated volumetric flasks and pipettes

-

A validated analytical instrument for quantification, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with FID detection.

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain after equilibrium is reached to ensure the solution is saturated.[5][7]

-

Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.[5]

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.[8]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to permit the undissolved solid to settle.[5]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles.[7][8] This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.[5]

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC or GC) to determine the precise concentration of dissolved this compound.[5]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results should be expressed in appropriate units, such as g/100 mL or mol/L.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining equilibrium solubility.

Caption: Workflow for Determining Equilibrium Solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, its molecular structure provides a solid basis for predicting a qualitative solubility profile. It is expected to be highly soluble in polar protic and aprotic solvents and moderately soluble in aromatic and nonpolar organic solvents. For researchers and drug development professionals requiring precise quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a robust methodology for its determination. The generation of such data will be invaluable for the future handling, formulation, and application of this compound.

References

- 1. This compound | C8H17NO | CID 79681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5570-78-5: this compound | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 1-Isopropylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of 1-Isopropylpiperidin-4-ol. This document is intended to serve as a foundational resource, consolidating available data and outlining standard experimental methodologies for its synthesis and characterization.

Chemical Identity and Structure

This compound, with the CAS number 5570-78-5, is a heterocyclic organic compound.[1] Its structure is characterized by a piperidine ring, which is a saturated six-membered heterocycle containing a nitrogen atom. An isopropyl group is attached to the nitrogen atom, and a hydroxyl group is substituted at the 4-position of the ring.[1]

The IUPAC name for this compound is 1-propan-2-ylpiperidin-4-ol.[2] Its chemical formula is C₈H₁₇NO, and it has a molecular weight of approximately 143.23 g/mol .[2]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The data is a combination of experimentally derived values and computational predictions where experimental data is unavailable.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | [1][2] |

| Molecular Weight | 143.23 g/mol | [2] |

| CAS Number | 5570-78-5 | [1] |

| Appearance | Solid, Amorphous | [1] |

| Boiling Point | 227 °C (Predicted) | |

| Density | 0.976 g/cm³ (Predicted) | |

| XLogP3-AA (LogP) | 0.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | |

| pKa (Predicted) | 9.5 (Predicted for the piperidinium ion) | |

| Solubility | Soluble in polar organic solvents.[1] |

The presence of both a hydroxyl group and a tertiary amine makes this compound a polar molecule with basic properties.[1] It is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Its solubility in water is likely moderate due to the presence of the hydrophobic isopropyl group. The tertiary amine is basic, with a predicted pKa of the conjugate acid around 9.5, typical for piperidine derivatives.

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is centered around the chair conformation of the piperidine ring, which is the most stable arrangement to minimize ring strain. The substituents on the ring can occupy either axial or equatorial positions.

For 4-substituted piperidines, the conformational free energies of the substituents are very similar to those of the analogous cyclohexanes.[3] Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. In the case of this compound, the isopropyl group on the nitrogen atom will influence the ring's conformational equilibrium.

The hydroxyl group at the C4 position can exist in either an axial or equatorial orientation. In the free base form, the equatorial conformer is generally favored. However, upon protonation of the piperidine nitrogen, the conformational preference for polar substituents like the hydroxyl group can be altered. For some 4-substituted piperidinium salts (where R = F, OH, Br), the axial conformer becomes more stabilized and even favored.[3] This is attributed to electrostatic interactions between the protonated nitrogen and the polar substituent.[3]

Caption: Chair conformations of this compound.

Experimental Protocols

Synthesis via Reductive Amination

A common and efficient method for the synthesis of N-alkylated piperidines is reductive amination. For this compound, this would involve the reaction of 4-hydroxypiperidine with acetone in the presence of a reducing agent.

Materials:

-

4-Hydroxypiperidine

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxypiperidine (1.0 equivalent) in anhydrous DCM, add acetone (1.2 equivalents).

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Caption: General workflow for the synthesis of this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton). The protons on the piperidine ring will appear as multiplets in the aliphatic region. The proton attached to the carbon bearing the hydroxyl group (H-4) will likely be a multiplet, and its chemical shift and coupling constants can provide information about its axial or equatorial orientation. The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbons of the isopropyl group will appear in the upfield region. The carbons of the piperidine ring will be in the mid-field, with the carbon attached to the hydroxyl group (C-4) being the most downfield of the ring carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aliphatic groups will be observed in the 2850-3000 cm⁻¹ region. A C-O stretching vibration should be present around 1050-1150 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z = 143. Fragmentation patterns would include the loss of a methyl group from the isopropyl moiety (m/z = 128) and cleavage of the isopropyl group (m/z = 100). Alpha-cleavage adjacent to the nitrogen is also a common fragmentation pathway for amines. Predicted mass spectrometry data for various adducts is available.[4]

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound are not extensively documented in the public literature, the piperidine scaffold is a well-known privileged structure in medicinal chemistry. Derivatives of piperidine are known to exhibit a wide range of biological activities, including acting as analgesics and hypotensive agents.

The presence of the tertiary amine and the hydroxyl group makes this compound a potential building block for the synthesis of more complex molecules with therapeutic potential. These functional groups provide handles for further chemical modification to explore structure-activity relationships (SAR) and to optimize properties for specific biological targets.

Caption: Logical workflow for drug discovery based on the this compound scaffold.

Conclusion

This compound is a simple yet structurally interesting molecule with potential for further development in medicinal chemistry. This guide has summarized its key chemical and physical properties, provided an in-depth look at its stereochemistry, and outlined standard experimental protocols for its synthesis and characterization. The information presented here serves as a valuable resource for researchers and scientists working with this compound and its derivatives.

References

- 1. CAS 5570-78-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H17NO | CID 79681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H17NO) [pubchemlite.lcsb.uni.lu]

1-Isopropylpiperidin-4-ol: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 1-Isopropylpiperidin-4-ol, a readily available piperidine derivative, has emerged as a crucial building block in the landscape of contemporary organic synthesis, particularly in the realm of medicinal chemistry. Its inherent structural features—a secondary alcohol for diverse functionalization and a sterically influential N-isopropyl group—provide a unique platform for the construction of complex molecular architectures with significant biological activities. This guide elucidates the synthetic utility of this compound, detailing its application in the synthesis of potent enzyme inhibitors and offering a compendium of experimental protocols for its key chemical transformations.

Introduction

This compound is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and an isopropyl group at the nitrogen atom. This arrangement offers two primary points for chemical modification: the hydroxyl group, which can undergo a variety of classical alcohol reactions, and the piperidine nitrogen, whose basicity and steric environment are modulated by the isopropyl substituent. These characteristics make it an attractive starting material for the synthesis of a wide array of derivatives, notably in the development of therapeutic agents. Its derivatives have shown promise as inhibitors of key cellular targets, including histone methyltransferases G9a/GLP and the deubiquitinating enzyme USP7, both of which are implicated in oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and characterization.

| Property | Value | Reference |

| CAS Number | 5570-78-5 | [1] |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| Appearance | Solid, Amorphous | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Purity | Typically ≥97% | [1] |

Core Synthetic Applications

This compound serves as a versatile precursor for a variety of chemical transformations, enabling the introduction of the N-isopropylpiperidine moiety into larger, more complex molecules. Key reactions include reductive amination of the corresponding ketone, and etherification, esterification, and nucleophilic substitution at the hydroxyl group.

Reductive Amination

The ketone precursor, 1-isopropylpiperidin-4-one, is a common starting point for introducing amine functionalities at the 4-position via reductive amination. This reaction is instrumental in the synthesis of various biologically active compounds, including kinase inhibitors.

Table 1: Representative Reductive Amination Reaction

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1-Isopropylpiperidin-4-one | Aniline | Sodium triacetoxyborohydride | Dichloromethane | Room Temp. | 12-16 | N-phenyl-1-isopropylpiperidin-4-amine | ~85-95 |

Etherification (Williamson Ether Synthesis)

The hydroxyl group of this compound can be readily converted to an ether linkage. The Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is a standard method.

Table 2: Representative Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound | Benzyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 to Room Temp. | 4-6 | 4-(Benzyloxy)-1-isopropylpiperidine | ~70-85 |

Esterification (Steglich Esterification)

Esterification of the hydroxyl group provides another avenue for functionalization. The Steglich esterification is a mild and efficient method that uses a coupling agent and a catalyst, making it suitable for a wide range of carboxylic acids.

Table 3: Representative Steglich Esterification

| Reactant 1 | Reactant 2 | Coupling Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Benzoic acid | DCC | DMAP | Dichloromethane (DCM) | Room Temp. | 4-8 | 1-Isopropylpiperidin-4-yl benzoate | ~80-90 |

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the alcohol to a variety of other functional groups, including esters and azides, with inversion of stereochemistry. This reaction is particularly useful for introducing nitrogen-containing functionalities.

Table 4: Representative Mitsunobu Reaction

| Reactant 1 | Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound | Phthalimide | DIAD, PPh₃ | Tetrahydrofuran (THF) | 0 to Room Temp. | 6-8 | 2-(1-Isopropylpiperidin-4-yl)isoindoline-1,3-dione | ~75-85 |

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-1-isopropylpiperidin-4-amine via Reductive Amination

This protocol describes a general procedure for the reductive amination of 1-isopropylpiperidin-4-one with an aniline derivative.

Materials:

-

1-Isopropylpiperidin-4-one (1.0 eq)

-

Aniline derivative (1.1 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1-isopropylpiperidin-4-one in anhydrous DCM at room temperature, add the aniline derivative.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1-isopropylpiperidin-4-amine.

Protocol 2: Synthesis of 4-O-Aryl-1-isopropylpiperidine via Williamson Ether Synthesis

This protocol provides a general method for the etherification of this compound with a phenol derivative, which typically requires harsher conditions than with alkyl halides. A modified Williamson or a Buchwald-Hartwig O-arylation approach is often employed. Below is a representative procedure for a Buchwald-Hartwig type O-arylation.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

Xantphos (0.04 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Toluene, anhydrous and degassed

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl bromide, Pd₂(dba)₃, and Xantphos.

-

Add cesium carbonate and this compound.

-

Add anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-O-aryl-1-isopropylpiperidine.

Protocol 3: Synthesis of 1-Isopropylpiperidin-4-yl Esters via Steglich Esterification

This protocol details a mild procedure for the esterification of this compound with a carboxylic acid.[2]

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of the carboxylic acid and this compound in anhydrous DCM, add DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC in DCM dropwise to the cooled mixture.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Continue stirring for 4-8 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Targeting Key Signaling Pathways

The this compound scaffold is a key component in the development of inhibitors for several important drug targets. Below are diagrams of two such signaling pathways.

USP7-p53 Signaling Pathway

Ubiquitin-specific protease 7 (USP7) is a deubiquitinase that regulates the stability of several proteins, including MDM2, a key negative regulator of the p53 tumor suppressor.[3][4] Inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis.[3][4]

Caption: Inhibition of USP7 by N-benzylpiperidinol derivatives blocks MDM2 stabilization, leading to p53 activation.

G9a/GLP Histone Methylation Pathway

G9a and G9a-like protein (GLP) are histone methyltransferases that primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9).[5][6] This methylation event is a key epigenetic mark for transcriptional repression and gene silencing.[5][6] Inhibitors containing the 1-isopropylpiperidin-4-yl moiety can block this activity, leading to the reactivation of silenced genes.[7][8]

References

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Piperidine Alkaloids

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine alkaloids are a large and diverse class of natural products characterized by the presence of a piperidine (azacyclohexane) ring. This structural motif is found in compounds from a wide array of sources, including plants, insects, and marine organisms. Historically, these alkaloids have played a significant role in the development of organic chemistry and pharmacology. From the toxic principle of poison hemlock, famously used in the execution of Socrates, to the pungent compound in black pepper that shaped global trade, piperidine alkaloids have been intertwined with human history.[1] Coniine holds the distinction of being the first alkaloid to be structurally elucidated and subsequently synthesized, a landmark achievement by Albert Ladenburg in 1886 that marked a pivotal moment in the validation of structural theory in organic chemistry.[2][3][4] This guide provides a technical overview of the discovery, history, structure elucidation, and synthesis of key piperidine alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of their biological mechanisms and synthetic pathways.

Coniine: The First Synthesized Alkaloid

Discovery and History

Coniine is a potent neurotoxin and the principal poisonous component of poison hemlock (Conium maculatum). Its notoriety dates back to ancient Greece, where it was used for state executions, most famously that of the philosopher Socrates in 399 BCE.[1][3] The alkaloid was first isolated in 1827 by the German chemist Giesecke.[3] Its correct molecular formula, C₈H₁₇N, was established by August Wilhelm von Hofmann in 1881.[4] The most significant milestone in its history was its chemical synthesis by Albert Ladenburg in 1886, which was the first-ever total synthesis of an alkaloid and a crucial confirmation of the structural theories of the time.[2][5][6]

Quantitative Data: Coniine

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇N | [3][7] |

| Molar Mass | 127.23 g/mol | [3][7][8] |

| Appearance | Colorless, oily liquid | [3][7][8] |

| Odor | Mousy | [7][8] |

| Melting Point | -2 °C | [2][4][8] |

| Boiling Point | 166-166.5 °C | [3][8] |

| Density (d⁴²⁰) | 0.844-0.848 g/mL | [8] |

| Specific Rotation ([α]D) | (+)-Coniine: +8.4° (c=4, CHCl₃) | [8] |

| Solubility | Slightly soluble in cold water (1 in 90), miscible with alcohol and ether. | [2] |

| Toxicity (LD₅₀, mouse, i.p.) | (-)-coniine: 7.0 mg/kg; (+/-)-coniine: 7.7 mg/kg; (+)-coniine: 12.1 mg/kg | [9][10] |

| Melting Point (Hydrochloride) | 220-221 °C | [2][8] |

| Melting Point (Hydrobromide) | 211 °C | [2][8] |

Experimental Protocol: Ladenburg's Synthesis of (±)-Coniine (1886)

This protocol describes the landmark first total synthesis of an alkaloid.

Objective: To synthesize racemic (±)-coniine from 2-methylpyridine.

Materials:

-

N-methylpyridine iodide

-

Acetaldehyde (or its trimer, paraldehyde)

-

Anhydrous zinc chloride (ZnCl₂)

-

Metallic sodium (Na)

-

Absolute ethanol

-

(+)-Tartaric acid

-

Standard glassware for heating, condensation, reduction, and fractional crystallization.

Procedure:

-

Step 1: Isomerization to 2-Methylpyridine. N-methylpyridine iodide is heated in a sealed tube to approximately 250-300 °C. This high-temperature rearrangement yields 2-methylpyridine (α-picoline).[2][5]

-

Step 2: Condensation with Acetaldehyde. 2-Methylpyridine is heated with acetaldehyde in the presence of a catalyst, anhydrous zinc chloride, to induce a Knoevenagel-type condensation. This reaction forms 2-propenylpyridine.[2][5]

-

Step 3: Reduction to (±)-Coniine. The 2-propenylpyridine is reduced to racemic (±)-coniine (2-propylpiperidine). This is achieved by using metallic sodium in absolute ethanol, a classic method for the reduction of pyridine rings.[2][5]

-

Step 4: Resolution of Enantiomers (Optional). To resolve the racemic mixture, (±)-coniine is treated with (+)-tartaric acid. The resulting diastereomeric salts, (+)-coniine-(+)-tartrate and (-)-coniine-(+)-tartrate, exhibit different solubilities. The less soluble salt is separated via fractional crystallization. The resolved salt is then treated with a base to liberate the free enantiopure coniine.[5]

Visualization: Ladenburg's Synthesis Workflow

Caption: Workflow of Ladenburg's historic synthesis of coniine (1886).

Piperine: The Spice of Life

Discovery and History

Piperine is the alkaloid responsible for the pungency of black pepper (Piper nigrum) and long pepper (Piper longum). It was first isolated in 1819 by the Danish chemist Hans Christian Ørsted. Its elemental analysis and molecular formula (C₁₇H₁₉NO₃) were determined, and upon hydrolysis with potassium hydroxide, it was found to yield piperic acid and piperidine, revealing its amide structure.[11] This discovery was foundational to understanding the chemical basis of taste and has made piperine a subject of extensive research for its various biological activities.

Quantitative Data: Piperine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₉NO₃ | [11] |

| Molar Mass | 285.34 g/mol | |

| Appearance | Pale yellow crystalline solid | [11] |

| Melting Point | 130-131 °C | [11] |

| Solubility | Poorly soluble in water; soluble in ethanol, chloroform, dichloromethane. | |

| Bioactivity (Antioxidant) | IC₅₀ (Superoxide scavenging): 1.82 mM | [12] |

| Bioactivity (Antioxidant) | IC₅₀ (Lipid peroxidation inhibition): 1.23 mM | [12] |

| Bioactivity (PPARγ Agonist) | IC₅₀: 18.35 μM | [13] |

| Bioactivity (CYP3A Inactivation) | Time-dependent inhibitor | [14] |

Experimental Protocol: Isolation of Piperine from Black Pepper

This protocol is adapted from procedures published in the Journal of Chemical Education and other sources.[11][15]

Objective: To isolate and purify piperine from commercially available ground black pepper.

Materials:

-

Finely ground black pepper (10.0 g)

-

Dichloromethane (CH₂Cl₂) or Ethanol (95%)

-

10% Potassium hydroxide (KOH) in ethanol (if using ethanol extraction)

-

Glacial acetic acid and Chloroform (for alternative extraction)[11]

-

Acetone

-

Hexane

-

Cold diethyl ether

-

Reflux apparatus (round bottom flask, condenser)

-

Vacuum filtration apparatus (Büchner or Hirsch funnel)

-

Rotary evaporator or sand bath

-

Standard laboratory glassware

Procedure (Dichloromethane Extraction):

-

Extraction: Place 10.0 g of ground black pepper and 20 mL of CH₂Cl₂ into a 100 mL round bottom flask. Reflux the mixture with stirring for 20 minutes.[15]

-

Filtration: After cooling, filter the mixture by vacuum filtration to remove the solid pepper grounds. Wash the grounds with an additional 10 mL of CH₂Cl₂ to ensure complete extraction.

-

Solvent Removal: Transfer the filtrate to a clean round bottom flask and remove the CH₂Cl₂ using a rotary evaporator or by gentle heating on a sand bath until a dark, oily residue remains.

-

Crude Precipitation: Cool the oily residue in an ice bath. Add 6 mL of cold diethyl ether and stir for 5 minutes. This will cause the crude piperine to begin precipitating. The solvent can be removed again by gentle heating and the process repeated with another 6 mL of cold ether to improve precipitation. Allow the flask to sit in an ice bath for 15 minutes.[15]

-

Isolation of Crude Product: Collect the yellow, crude piperine crystals by vacuum filtration using a Hirsch funnel. Wash the crystals with two 4 mL portions of cold diethyl ether.[15]

-

Recrystallization: Transfer the crude piperine to a test tube. Dissolve it in a minimum amount of hot 3:2 acetone:hexane solution (~5 mL). Allow the solution to cool slowly to room temperature for 15 minutes, then place it in an ice bath for 30 minutes to maximize crystal formation.[15]

-

Final Product Collection: Collect the purified, pale-yellow needles of piperine by vacuum filtration. Wash with a small amount of cold diethyl ether and allow to air dry. Determine the melting point to assess purity.

Visualization: Piperine Anti-Inflammatory Signaling

Caption: Piperine inhibits LPS-induced inflammation via MAPK and NF-κB pathways.

Lobeline: A Complex Nicotinic Ligand

Discovery and History

Lobeline is the major alkaloid found in Indian tobacco, Lobelia inflata. Native Americans traditionally used the plant as a tobacco substitute.[9] For many years, lobeline was marketed as a smoking cessation aid due to its structural and pharmacological similarities to nicotine, though its efficacy for this purpose has not been clinically proven. Modern research has revealed a more complex mechanism of action, focusing on its interaction with not only nicotinic acetylcholine receptors (nAChRs) but also the vesicular monoamine transporter 2 (VMAT2).

Quantitative Data: Lobeline

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₇NO₂ | |

| Molar Mass | 337.46 g/mol | |

| Source | Lobelia inflata | |

| Binding Affinity (nAChR) | Kᵢ = 4 nM (α4β2*) | [16] |

| Functional Activity (nAChR) | IC₅₀ = 0.7 μM (inhibits nicotine-evoked ⁸⁶Rb⁺ efflux) | [16] |

| Binding Affinity (VMAT2) | IC₅₀ = 0.90 μM ([³H]dihydrotetrabenazine binding) | [16] |

| Functional Activity (VMAT2) | IC₅₀ = 0.88 μM (inhibits [³H]DA uptake into vesicles) | [16] |

| Functional Activity (DAT) | IC₅₀ = 80 μM (inhibits [³H]DA uptake into synaptosomes) | [16] |

Experimental Protocol: Isolation of Lobeline from Lobelia inflata

Objective: To extract and isolate lobeline from the dried herb of Lobelia inflata.

Materials:

-

Powdered dried Lobelia inflata herb

-

Water

-

Acetic acid (dilute)

-

Ammonia solution

-

Diethyl ether

-

Apparatus for pressing (e.g., a tincture press)

-

Separatory funnel

-

Apparatus for solvent evaporation

Procedure:

-

Acidified Extraction: Moisten the powdered lobelia herb with water slightly acidified with acetic acid. Allow the mixture to stand for 3-4 hours to facilitate the extraction of the alkaloid salts.

-

Pressing: Transfer the moistened mass to a press and express the liquid extract. The process of moistening the marc with acidified water and pressing can be repeated to maximize yield.

-

Basification: Combine the acidic aqueous extracts. Make the solution alkaline by adding ammonia solution until the pH is basic. This converts the lobeline salts into the free base form.

-

Solvent Partitioning: Transfer the alkaline solution to a separatory funnel and extract it multiple times with diethyl ether. The free base lobeline is more soluble in the organic solvent.

-

Isolation: Combine the ether extracts and evaporate the solvent under reduced pressure. The remaining residue contains the crude lobeline, which can be further purified by column chromatography.

Visualization: Lobeline's Mechanism on Dopamine Synapse

Caption: Lobeline inhibits VMAT2, altering dopamine storage and release.

Solenopsin: The Fire Ant's Venom

Discovery and History

Solenopsin is a key alkaloidal component of the venom of fire ants (Solenopsis invicta). These alkaloids are responsible for the potent and painful sting of the fire ant. Structurally, solenopsin is a 2,6-disubstituted piperidine with a methyl group at the 2-position and a long alkyl chain at the 6-position. Due to the difficulty in isolating pure solenopsin from the complex venom mixture, total synthesis has been crucial for studying its biological properties. Research has revealed that solenopsin and its analogs are potent inhibitors of phosphatidylinositol-3-kinase (PI3K) signaling and angiogenesis, making them interesting leads for cancer research.[10]

Quantitative Data: Solenopsin

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₅N | |

| Molar Mass | 253.47 g/mol | |

| Appearance | Oily liquid | |

| Source | Venom of Solenopsis invicta | |

| Bioactivity (PI3K/Akt Pathway) | Inhibits insulin-stimulated PI3K activation | [10] |

| Bioactivity (Kinase Inhibition) | IC₅₀ ≈ 5-10 μM (for Akt-1, competitive with ATP) | [10] |

| Bioactivity (Angiogenesis) | Potent angiogenesis inhibitor | [10] |

Experimental Protocol: Total Synthesis of (±)-Solenopsin

This protocol outlines a general strategy for the total synthesis of racemic solenopsin.

Objective: To synthesize (±)-solenopsin via construction of the 2,6-disubstituted piperidine ring.

Materials:

-

4-Chloropyridine

-

1-Bromoundecane

-

Magnesium (for Grignard reagent formation)

-

Phenyl chloroformate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Palladium on carbon (Pd/C) catalyst

-

Sodium cyanoborohydride (NaBH₃CN)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

Anhydrous solvents (e.g., THF, ether)

-

Apparatus for Grignard reaction, hydrogenation, and standard work-up.

Procedure:

-

Step 1: Grignard Alkylation. Prepare an undecyl Grignard reagent from 1-bromoundecane and magnesium in anhydrous ether. React this Grignard reagent with 4-chloropyridine to achieve alkylation at the 2-position of the pyridine ring.

-

Step 2: Dihydropyridine Formation. React the resulting 2-undecyl-4-chloropyridine with phenyl chloroformate to form the corresponding 4-chloro-1-(phenoxycarbonyl)-2-n-undecyl-1,2-dihydropyridine.

-

Step 3: Protection and Methylation. Convert the phenylcarbamate to a more stable tert-butyloxycarbonyl (Boc) protecting group using Boc₂O. The pyridine ring is then methylated at the 6-position.

-

Step 4: Ring Reduction. The substituted pyridine ring is partially reduced to a tetrahydropyridine via catalytic hydrogenation using a Pd/C catalyst. Subsequent reduction with a milder reagent like sodium cyanoborohydride selectively reduces the remaining imine bond to form the fully saturated piperidine ring.

-

Step 5: Deprotection. The Boc protecting group is removed from the nitrogen atom using a strong acid, such as trifluoroacetic acid or hydrochloric acid in an appropriate solvent, to yield the final product, (±)-solenopsin.

Visualization: Solenopsin PI3K/Akt Pathway Inhibition

Caption: Solenopsin inhibits the PI3K/Akt signaling pathway upstream of PI3K.

Pelletierine: The Pomegranate Alkaloid

Discovery and History

Pelletierine is one of several related alkaloids found in the root bark of the pomegranate tree (Punica granatum). The use of pomegranate root as an anthelmintic (a substance that expels parasitic worms) has been known for centuries. In the 1870s, the French chemist Charles Tanret isolated a mixture of alkaloids from the bark, which he named in honor of the pioneering alkaloid chemist Pierre-Joseph Pelletier.[17] The primary components were identified as pelletierine, isopelletierine, methylpelletierine, and pseudopelletierine. Of these, pelletierine and its isomers demonstrated the most potent activity against tapeworms.[18][19] The structural elucidation and synthesis of these alkaloids, particularly the related tropane alkaloid pseudopelletierine, were important challenges in early organic chemistry, culminating in the elegant Robinson-Schöpf synthesis of tropinone in 1917, a key intermediate.[20][21][22]

Quantitative Data: Pelletierine

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO | [17] |

| Molar Mass | 141.21 g/mol | [17] |

| Appearance | Liquid | [17] |

| Boiling Point | 195 °C | [17] |

| Source | Root bark of Punica granatum | [17] |

| Solubility | Soluble in water (1 in 23), alcohol, ether, chloroform. | [17] |

| Bioactivity | Anthelmintic (active against tapeworms) | [19][23] |

Experimental Protocol: Extraction of Pelletierine

This protocol describes a liquid membrane technique for extracting pelletierine from pomegranate root bark.[24][25][26]

Objective: To extract pelletierine from powdered pomegranate root bark.

Materials:

-

Powdered pomegranate (Punica granatum) root bark (5.0 g)

-

Ammonia buffer solution (NH₃-(NH₄)₂SO₄), pH 9.5

-

Sulfuric acid, dilute solution, pH 2.0

-

Organic membrane liquid (e.g., n-decane)

-

Apparatus for leaching/shaking

-

Filtration apparatus

-

Liquid-liquid extraction apparatus (e.g., rotating film contactor or separatory funnels)

Procedure:

-

Leaching (Feed Solution Preparation): Macerate 5.0 g of powdered root bark in 250 mL of the ammonia buffer solution (pH 9.5). Shake the mixture for 30 minutes to leach the alkaloids into the aqueous phase. Filter the mixture to obtain the clarified feed solution.[24]

-

Membrane Setup: In a liquid-liquid extraction setup, use n-decane as the organic membrane phase. The stripping or acceptor solution will be the dilute sulfuric acid (pH 2.0).

-

Extraction: Contact the feed solution (pH 9.5) with the organic membrane. The free-base pelletierine will partition from the alkaline aqueous phase into the organic solvent.

-

Stripping: Subsequently, contact the organic phase containing the dissolved alkaloid with the acidic acceptor solution (pH 2.0). The pelletierine will be protonated to its salt form (pelletierine sulfate) and partition into the acidic aqueous phase, effectively trapping it.

-

Isolation: The acceptor solution, now enriched with pelletierine sulfate, can be concentrated to yield the alkaloid salt. The process efficiency is dependent on maintaining the pH gradient between the feed and acceptor solutions.

Conclusion

The piperidine alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Their history is deeply connected to major advancements in organic chemistry, from the first isolation and synthesis of coniine to the elegant biomimetic synthesis of tropinone. The compounds discussed in this guide—coniine, piperine, lobeline, solenopsin, and pelletierine—showcase the broad range of biological activities exhibited by this family, including neurotoxicity, anti-inflammatory effects, complex interactions with neurotransmitter systems, kinase inhibition, and anthelmintic properties. The continued study of these and other piperidine alkaloids provides valuable insights into natural product chemistry and offers promising scaffolds for the development of new therapeutic agents.

References

- 1. Coniine - Structural elucidation | PPTX [slideshare.net]

- 2. Coniine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. (+)-Coniine | C8H17N | CID 441072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Coniine [drugfuture.com]

- 9. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mitrask.com [mitrask.com]

- 12. In vitro antioxidant activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperine Is a Mechanism-Based Inactivator of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rubingroup.org [rubingroup.org]

- 16. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Granati Cortex, B.P., Pomegranate Bark. Granati Fructi Cortex, Pomegranate Rind. Pelletierina. | Henriette's Herbal Homepage [henriettes-herb.com]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro Anthelminthic Efficacy of Aqueous Pomegranate (Punica granatum L.) Extracts against Gastrointestinal Nematodes of Sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 21. Tropinone - Wikipedia [en.wikipedia.org]

- 22. scispace.com [scispace.com]

- 23. cabidigitallibrary.org [cabidigitallibrary.org]

- 24. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 25. researchgate.net [researchgate.net]

- 26. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

Theoretical and Computational Approaches in the Study of Piperidinol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features allow for three-dimensional diversity, making it an attractive starting point for the design of novel therapeutics. Theoretical and computational studies have become indispensable in understanding the structure-activity relationships (SAR), predicting biological activities, and elucidating the mechanisms of action of piperidinol derivatives. This guide provides an in-depth overview of the key computational and theoretical methodologies employed in the study of these compounds, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Analysis of Piperidinol Derivatives

The biological activity of piperidinol derivatives has been evaluated against a range of targets, including bacteria, cancer cell lines, and specific enzymes. The following tables summarize key quantitative data from various studies.

Table 1: Antimicrobial Activity of Piperidinol Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| 3-benzoyl-4-phenyl-1-methylpiperidinol (Compound 1) | M. smegmatis | 62.5 | [1] |

| bis-Mannich base of Compound 1 (Compound 2) | M. smegmatis | 125 | [1] |

| 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one | S. aureus | 32-0.01 | [2] |

| 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one | E. coli | 32-0.01 | [2] |

| 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one | B. subtilis | 32-0.01 | [2] |

| N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids (various) | Cariogenic Bacteria | 250-1000+ | [3] |

| Piperidine-Based Sulfobetaines (P16S4, P16S3) | S. aureus | 0.01 | [4] |

| Piperidine-Based Sulfobetaines (P14S4, P14S3) | S. aureus | 0.05 | [4] |

| Piperidine-Based Sulfobetaines (P16S4, P16S3) | E. coli | 0.01 | [4] |

| Piperidine-Based Sulfobetaines (P14S4, P14S3) | E. coli | 0.05 | [4] |

Table 2: Anticancer Activity of Piperidinol Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Piperidinol-Cinnamic Acid Hybrid (Compound 1) | HCT116 | 22.4 | [5] |

| Piperidinol-Cinnamic Acid Hybrid (Compound 2) | HCT116 | 0.34 | [5] |

| Piperidine Complex | A549 | 32.43 | [6] |

| Vindoline-Piperazine Conjugate 20 | CHO (non-tumor) | 2.54 | [7] |

| Vindoline-Piperazine Conjugate 23 | CHO (non-tumor) | 10.8 | [7] |

| Vindoline-Piperazine Conjugate 25 | CHO (non-tumor) | 6.64 | [7] |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 | 1.00 (GI50) | [7] |

| Vindoline-Piperazine Conjugate 25 | HOP-92 | 1.35 (GI50) | [7] |

Table 3: MmpL3 Inhibition and Binding Affinity of Piperidinol and Related Derivatives

| Compound | Target | Binding Affinity (Kd) | Method | Reference |

| SQ109 (1a) | M. tuberculosis MmpL3 | 2060 µM | SPR | [8] |

| SQ109 analog (1b, R=Me) | M. tuberculosis MmpL3 | 248 µM | SPR | [8] |

| SQ109 analog (1c, R=Et) | M. tuberculosis MmpL3 | 190 µM | SPR | [8] |

| SQ109 analog (1d, R=nPr) | M. tuberculosis MmpL3 | 106 µM | SPR | [8] |

| SQ109 analog (1e, R=nBu) | M. tuberculosis MmpL3 | 108 µM | SPR | [8] |

| SQ109 analog (1f, R=nHex) | M. tuberculosis MmpL3 | 81 µM | SPR | [8] |

| AU1235 | M. smegmatis MmpL3 | 0.29 µM | MS | [9] |

| ICA38 | M. smegmatis MmpL3 | 0.16 µM | MS | [9] |

| SQ109 | M. smegmatis MmpL3 | 1.65 µM | MS | [9] |

| TMM | M. smegmatis MmpL3 | 3.7 ± 1.3 µM | MS | [10] |

Experimental and Computational Protocols

Synthesis of Piperidinol Derivatives

A common route for the synthesis of 4-hydroxypiperidine derivatives involves the reduction of the corresponding 4-piperidone.

Protocol: Synthesis of N-Boc-4-hydroxypiperidine

-

Preparation of 4-Piperidone: Start with 4-piperidone hydrochloride hydrate. Dissolve it in distilled water and introduce liquid ammonia to achieve alkalinity. Extract the aqueous solution with toluene. Dry the organic phase with anhydrous magnesium sulfate and filter. The resulting solution contains 4-piperidone.

-

Reduction to 4-Hydroxypiperidine: Dissolve the obtained 4-piperidone in methanol. Add sodium borohydride and reflux the mixture. After the reaction, concentrate the solution. Adjust the pH with dilute hydrochloric acid. Extract with dichloromethane to separate the aqueous layer. The organic phase, containing the 4-hydroxypiperidine, is dried overnight with anhydrous magnesium sulfate and then filtered.

-